molecular formula C15H20N6S B2664484 4-butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol CAS No. 937598-22-6

4-butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2664484
CAS No.: 937598-22-6
M. Wt: 316.43
InChI Key: SJZGDDNVSQWUHC-UHFFFAOYSA-N
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Description

4-butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a complex heterocyclic compound It features a unique structure combining a pyrazolo[3,4-b]pyridine moiety with a triazole ring, which is further substituted with a butyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

    Cyclization: The triazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, thiourea.

    Catalysts: Acidic or basic catalysts depending on the reaction.

Major Products

    Disulfides: Formed from oxidation of the thiol group.

    Amines: Formed from reduction of nitro groups.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.

Biology and Medicine

Industry

    Dyes and Pigments: The compound’s chromophoric properties can be utilized in the dye industry.

    Sensors: Its electronic properties make it suitable for use in chemical sensors.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The pyrazolo[3,4-b]pyridine moiety can intercalate with DNA, disrupting replication and transcription processes. The triazole ring can interact with enzymes, inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

    4-butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole: Lacks the thiol group, which reduces its reactivity.

    5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: Lacks the butyl group, which affects its solubility and bioavailability.

Uniqueness

The presence of both the butyl and thiol groups in 4-butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol enhances its reactivity and potential for forming diverse chemical derivatives. This makes it more versatile compared to similar compounds.

Properties

IUPAC Name

4-butyl-3-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6S/c1-5-6-7-21-13(17-18-15(21)22)11-8-9(2)16-14-12(11)10(3)19-20(14)4/h8H,5-7H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZGDDNVSQWUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NNC1=S)C2=C3C(=NN(C3=NC(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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